4-Amino-n-pyridin-3-ylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

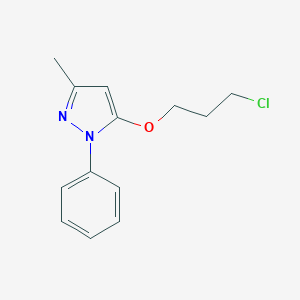

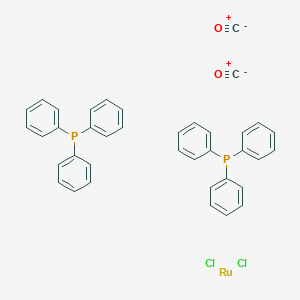

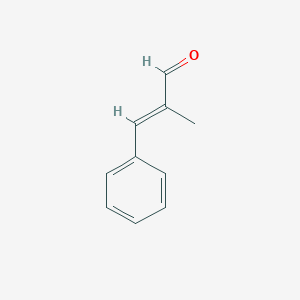

4-Amino-n-pyridin-3-ylbenzamide is a compound of interest due to its structural features and potential applications in various fields of chemistry and pharmacology. The compound is characterized by the presence of both amide and amino functional groups attached to a benzene ring, which is further connected to a pyridine ring. This structural complexity allows for a variety of chemical reactions and interactions, making it a valuable subject for research.

Synthesis Analysis

The synthesis of similar compounds involves condensation reactions, where precursors like pyridine-carboxaldehyde and sulfadiazine are used to form novel sulfonamide derivatives through experimental and theoretical methods, including Density Functional Theory (DFT) analyses (Elangovan, Sowrirajan, Manoj, & Kumar, 2021).

Molecular Structure Analysis

Structural investigations of related compounds are carried out using techniques like X-ray crystallography, FTIR, 1HNMR, and UV-Visible spectroscopy. These studies are complemented by computational approaches such as DFT to understand the vibrational modes, electronic structures, and molecular geometries of the compounds (Yüksektepe, Kazak, Özdogan, Güvenç, Büyükgüngör, Arslan, & Odabaşoǧlu, 2011).

Chemical Reactions and Properties

Research on related compounds demonstrates various chemical reactions, including multi-component syntheses, and highlights their potential in generating compounds with interesting chemical properties. For example, novel synthesis methods have been developed for creating derivatives through reactions with (hetero)aromatic C-nucleophiles (Smolobochkin, Rizbayeva, Gazizov, Voronina, Chugunova, Akylbekov, Appazov, Burilov, & Pudovik, 2019).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of compounds under different conditions. For sulfapyridine, a compound with a similar structural motif, studies have revealed its polymorphic forms and detailed the crystal structures, offering insights into the molecular conformations and intermolecular interactions within the crystal lattice (Bar & Bernstein, 1985).

Chemical Properties Analysis

The chemical behavior, including reactivity towards various reagents, stability under different conditions, and interaction with biological molecules, is of significant interest. Computational studies and molecular docking analyses are often employed to predict these interactions and the potential biological activity of such compounds. For instance, research on synthesized compounds includes antimicrobial activity studies and molecular docking to explore their interactions with proteins (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).

Aplicaciones Científicas De Investigación

- Summary of the Application: “4-Amino-n-pyridin-3-ylbenzamide” is used in the design and synthesis of fluorescent probes based on the bimane scaffold . These probes are used to detect fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease (PD) .

- Methods of Application or Experimental Procedures: The probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms . This enables their application as “turn-on” fluorescent probes .

- Results or Outcomes: One of the probes shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . This probe has demonstrated potential in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

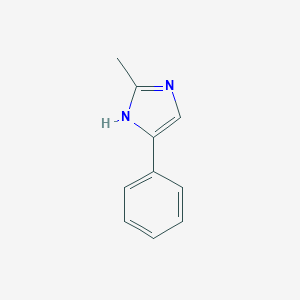

4-amino-N-pyridin-3-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-10-5-3-9(4-6-10)12(16)15-11-2-1-7-14-8-11/h1-8H,13H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXIIJKFSVCDPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276903 |

Source

|

| Record name | 4-amino-n-pyridin-3-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-n-pyridin-3-ylbenzamide | |

CAS RN |

13160-59-3 |

Source

|

| Record name | 4-amino-n-pyridin-3-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.